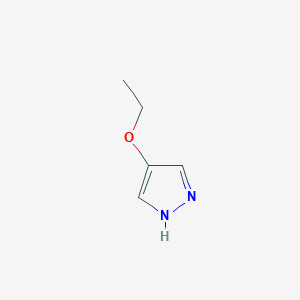

4-Ethoxy-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-8-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRNZDDUXRNPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541922 | |

| Record name | 4-Ethoxy-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81437-10-7 | |

| Record name | 4-Ethoxy-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Ethoxy-1H-pyrazole from β-Keto Ethers

Foreword: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to effectively interact with diverse biological targets. This versatility has led to the development of blockbuster drugs for treating cancer, viral infections, and inflammatory diseases.[1] Within this valuable class of compounds, 4-substituted pyrazoles, such as 4-Ethoxy-1H-pyrazole, serve as critical building blocks. The ethoxy group at the 4-position provides a key vector for molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This guide provides an in-depth examination of the synthesis of this compound from β-keto ethers, focusing on the robust and widely adopted Knorr pyrazole synthesis, tailored for researchers and professionals in drug development.

The Core Synthesis: Knorr Pyrazole Synthesis

The most direct and reliable method for constructing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a classic transformation known as the Knorr pyrazole synthesis.[4][5][6] This method is lauded for its efficiency, high yields, and operational simplicity.[7][8] To synthesize this compound, the required precursors are a β-keto ether bearing an ethoxy group at the α-carbon and unsubstituted hydrazine. The archetypal β-keto ether for this purpose is ethyl 2-ethoxy-3-oxobutanoate .

The overall transformation is as follows:

Ethyl 2-ethoxy-3-oxobutanoate + Hydrazine → this compound + Ethanol + 2 H₂O

This reaction is typically facilitated by a catalytic amount of acid, which serves to activate the carbonyl groups for nucleophilic attack.[5][9]

Mechanistic Deep Dive: A Step-by-Step Analysis

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The synthesis proceeds through a cascade of condensation and cyclization steps.

-

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic carbonyl carbon of the β-keto ether—the ketone. The acid catalyst protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating this attack.

-

Formation of Hemiaminal and Hydrazone: The initial attack forms an unstable hemiaminal intermediate, which rapidly eliminates a molecule of water to yield a stable hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the now-activated ester carbonyl. This key step closes the five-membered ring.

-

Dehydration and Aromatization: The resulting cyclic intermediate undergoes a final dehydration step, eliminating a second molecule of water and the ethoxy group from the original ester to form the stable, aromatic pyrazole ring. This final aromatization step is the thermodynamic driving force for the reaction.

// Node styles start_node [label="Ethyl 2-ethoxy-3-oxobutanoate\n+ Hydrazine (H₂N-NH₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst_node [label="H⁺ (cat.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate1_node [label="Hydrazone Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate2_node [label="Cyclic Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; product_node [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Edge styles edge [color="#5F6368"];

// Relationships start_node -> intermediate1_node [label=" Condensation\n (-H₂O)"]; catalyst_node -> start_node [style=dashed]; intermediate1_node -> intermediate2_node [label=" Intramolecular\n Cyclization"]; intermediate2_node -> product_node [label=" Dehydration & Aromatization\n (-H₂O, -EtOH)"]; } } Caption: Knorr Pyrazole Synthesis Mechanism.

Field-Proven Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound. The causality behind each step is explained to ensure both reproducibility and a fundamental understanding of the process. This procedure is adapted from standard Knorr synthesis methodologies.[7]

Materials and Reagents

| Reagent | Formula | CAS No. | M.W. | Notes |

| Ethyl 2-ethoxy-3-oxobutanoate | C₈H₁₄O₄ | 609-14-3 | 174.19 g/mol | Starting β-keto ether. |

| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 7803-57-8 | 50.06 g/mol | Highly toxic and corrosive. Handle with extreme care in a fume hood. |

| Ethanol (Absolute) | C₂H₅OH | 64-17-5 | 46.07 g/mol | Reaction solvent. |

| Glacial Acetic Acid | CH₃COOH | 64-19-7 | 60.05 g/mol | Acid catalyst. |

| Deionized Water | H₂O | 7732-18-5 | 18.02 g/mol | For work-up and washing. |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 g/mol | For extraction (optional). |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 g/mol | Drying agent. |

Step-by-Step Synthesis Workflow

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-ethoxy-3-oxobutanoate (10.0 g, 57.4 mmol) and absolute ethanol (40 mL).

-

Causality: Ethanol serves as a solvent that is capable of dissolving both the reactants and facilitating heat transfer.

-

-

Hydrazine Addition: To the stirring solution, add hydrazine hydrate (3.6 g, ~72 mmol, 1.25 equiv.) dropwise. An ice bath may be used to control the initial exotherm.

-

Causality: A slight excess of hydrazine ensures the complete consumption of the limiting β-keto ether. Dropwise addition prevents a dangerous temperature spike.

-

-

Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.

-

Causality: Thermal energy is required to overcome the activation energy barriers for the dehydration and cyclization steps.

-

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30-60 minutes (Mobile phase: 30% ethyl acetate in hexanes). The reaction is complete when the spot corresponding to the starting β-keto ether has disappeared.

-

Causality: TLC is a crucial self-validating step. It prevents premature termination of the reaction (low yield) or prolonged heating, which could lead to side product formation and degradation.

-

-

Work-up and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold deionized water while stirring. A white or off-white precipitate should form.

-

Causality: this compound has low solubility in cold water. Adding the reaction mixture to water induces its precipitation, separating it from the soluble solvent and byproducts.

-

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2x 25 mL). Allow the product to air dry on the filter paper. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

-

Causality: Washing removes residual acid catalyst, unreacted hydrazine, and other water-soluble impurities.

-

-

Characterization: Determine the mass and calculate the percent yield. Confirm the identity and purity of the final product using standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the ethoxy group (a triplet and a quartet), and distinct singlets for the pyrazole ring protons.[10][11]

-

IR Spectroscopy: Look for a broad N-H stretch around 3100-3400 cm⁻¹ and C=N/C=C stretching in the 1500-1600 cm⁻¹ region.[12]

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of this compound (C₅H₈N₂O, M.W. = 112.13 g/mol ).

-

Data Summary and Expected Outcomes

The Knorr pyrazole synthesis is generally high-yielding. The following table summarizes typical parameters for this class of reaction.

| Parameter | Value/Condition | Rationale |

| Reactant Ratio | 1 : 1.25 (β-Keto Ether : Hydrazine) | Ensures complete conversion of the more valuable starting material. |

| Solvent | Ethanol or Propanol | Good solubility for reactants; appropriate boiling point for reaction. |

| Catalyst | Glacial Acetic Acid (catalytic) | Activates carbonyls without being overly corrosive or difficult to remove. |

| Temperature | 80 - 100 °C (Reflux) | Provides sufficient energy for dehydration and cyclization steps. |

| Reaction Time | 1 - 4 hours | Typically sufficient for full conversion, confirmed by TLC. |

| Typical Yield | 75 - 95% | The formation of a stable aromatic ring provides a strong thermodynamic driving force.[7] |

Conclusion for the Practicing Scientist

The synthesis of this compound from ethyl 2-ethoxy-3-oxobutanoate via the Knorr pyrazole synthesis is a robust, efficient, and highly reliable method for producing this key pharmaceutical intermediate. By understanding the underlying mechanism and the causal relationships in the experimental protocol, researchers can confidently execute this synthesis, optimize conditions for scale-up, and troubleshoot any deviations. The inherent stability of the aromatic pyrazole product and the straightforward nature of the reaction make it an indispensable tool in the arsenal of any drug development professional.

References

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (NIH). [Link]

-

Mechanism for the formation of pyrazole. ResearchGate. [Link]

-

Knorr pyrazole synthesis from a ketoester. YouTube. [Link]

- Method of preparation of the pyrazoles.

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link]

-

Efficient Synthesis of 4-Ethoxycarbonyl Pyrazolin-5-one Derivatives. ResearchGate. [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (PMC). [Link]

-

(PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]

-

CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. HETEROCYCLES. [Link]

-

The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Taylor & Francis Online. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (PMC). [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health (PMC). [Link]

-

Contents. Royal Society of Chemistry. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. name-reaction.com [name-reaction.com]

- 6. youtube.com [youtube.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. researchgate.net [researchgate.net]

- 9. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic Elucidation of 4-Ethoxy-1H-pyrazole: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Ethoxy-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis of its spectral characteristics.

Introduction to this compound

This compound belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The introduction of an ethoxy group at the C4 position significantly influences the electron density distribution within the pyrazole ring, thereby modulating its chemical reactivity and potential biological activity. Accurate structural confirmation and purity assessment are paramount in the research and development pipeline, making a thorough understanding of its spectroscopic signature essential.

Molecular Structure:

-

Chemical Formula: C₅H₈N₂O

-

Molecular Weight: 112.13 g/mol

-

CAS Number: 81437-10-7

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the pyrazole ring protons and the ethoxy group protons. The chemical shifts are influenced by the aromaticity of the pyrazole ring and the electron-donating nature of the ethoxy substituent.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | N-H |

| ~7.4 | s | 2H | H-3, H-5 |

| ~3.9 | q | 2H | -O-CH₂-CH₃ |

| ~1.3 | t | 3H | -O-CH₂-CH₃ |

Interpretation and Rationale:

-

N-H Proton: The N-H proton of the pyrazole ring is expected to be significantly deshielded and may appear as a broad singlet due to quadrupole broadening and potential intermolecular hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

-

Pyrazole Ring Protons (H-3 and H-5): Due to the symmetry of the 4-substituted pyrazole ring (in the absence of N1-substitution), the protons at positions 3 and 5 are chemically equivalent and are expected to appear as a single singlet. The electron-donating ethoxy group at C4 would slightly shield these protons compared to unsubstituted pyrazole.

-

Ethoxy Group Protons: The ethoxy group will present as a characteristic ethyl pattern: a quartet for the methylene (-O-CH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-4 |

| ~130 | C-3, C-5 |

| ~65 | -O-CH₂-CH₃ |

| ~15 | -O-CH₂-CH₃ |

Interpretation and Rationale:

-

C-4 Carbon: The carbon atom directly attached to the electronegative oxygen of the ethoxy group (C-4) is expected to be the most downfield of the pyrazole ring carbons.

-

C-3 and C-5 Carbons: Similar to the protons, the C-3 and C-5 carbons are chemically equivalent and will appear as a single resonance.

-

Ethoxy Group Carbons: The chemical shifts for the methylene and methyl carbons of the ethoxy group are predicted based on typical values for ethers.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H stretch (H-bonded) |

| 3150-3100 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | C=N stretch (pyrazole ring) |

| ~1550 | Medium | C=C stretch (pyrazole ring) |

| 1250-1200 | Strong | C-O-C stretch (asymmetric) |

| 1100-1000 | Strong | C-O-C stretch (symmetric) |

Interpretation and Rationale:

-

N-H Stretch: A broad absorption in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.[1]

-

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethoxy group will be observed below 3000 cm⁻¹.[2]

-

Pyrazole Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1600-1500 cm⁻¹ region.

-

C-O-C Stretches: The most intense bands in the fingerprint region are likely to be the asymmetric and symmetric C-O-C stretching vibrations of the ethoxy group.

Experimental Protocol for IR Data Acquisition (ATR-FTIR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of solid or a drop of liquid this compound directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum.

-

Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment |

| 112 | [M]⁺ (Molecular Ion) |

| 84 | [M - C₂H₄]⁺ |

| 83 | [M - C₂H₅]⁺ |

| 69 | [M - C₂H₅O]⁺ |

Interpretation and Rationale:

The fragmentation of this compound under EI conditions is predicted by analogy to its N-methylated counterpart, 4-ethoxy-1-methyl-1H-pyrazole.

-

Molecular Ion Peak ([M]⁺): The peak at m/z 112 corresponds to the intact molecule with the loss of one electron.

-

Loss of Ethene ([M - C₂H₄]⁺): A common fragmentation pathway for ethyl ethers is the McLafferty rearrangement, leading to the loss of ethene (28 Da) and the formation of a radical cation at m/z 84.

-

Loss of an Ethyl Radical ([M - C₂H₅]⁺): Cleavage of the ethyl group can result in a fragment at m/z 83.

-

Loss of an Ethoxy Radical ([M - C₂H₅O]⁺): Cleavage of the C-O bond can lead to the loss of an ethoxy radical, resulting in a fragment at m/z 69.

Experimental Protocol for MS Data Acquisition (GC-MS):

-

Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a Gas Chromatograph (GC).

-

Separation: The compound is vaporized and separated from any impurities on the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer and is ionized (e.g., by electron impact).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the integrated workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and analysis of analogous structures, offer a solid foundation for researchers working with this compound. The experimental protocols outlined provide a standardized approach for obtaining high-quality spectral data, which is crucial for unambiguous structure confirmation and ensuring the integrity of research findings in drug discovery and materials science.

References

-

Pharmaffiliates. 1H-Pyrazole, 4-ethoxy-. [Link]

-

SpectraBase. 1H-Pyrazole, 4-ethoxy-1-methyl- - Optional[MS (GC)] - Spectrum. [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

Sources

An In-Depth Technical Guide to 4-Ethoxy-1H-pyrazole: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-1H-pyrazole, a distinct member of the pyrazole family, presents a unique scaffold of significant interest in medicinal chemistry and drug discovery. The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological activities. The introduction of an ethoxy group at the 4-position modulates the electronic and steric properties of the pyrazole core, offering a nuanced tool for fine-tuning molecular interactions with biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic routes, and analytical characterization of this compound, serving as a vital resource for its application in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug design and development. These properties influence its solubility, permeability, and metabolic stability, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| CAS Number | 81437-10-7 | [1] |

| Molecular Formula | C₅H₈N₂O | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Appearance | Not specified in available literature | - |

| Melting Point | Not available in searched literature | - |

| Boiling Point | Not available in searched literature | - |

| Solubility | Not available in searched literature | - |

| pKa | Not available in searched literature | - |

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in readily available literature. However, established synthetic routes for 4-alkoxypyrazoles can be adapted. A common and effective method involves the reaction of a β-ketoester equivalent with hydrazine.

General Synthetic Workflow for 4-Alkoxypyrazoles

Figure 1. A generalized workflow for the synthesis of 4-alkoxypyrazoles.

Experimental Protocol: A Plausible Synthesis of this compound

The following is a hypothetical, yet plausible, experimental protocol based on general pyrazole synthesis.

Step 1: Synthesis of 1H-Pyrazol-4-ol

-

To a solution of diethyl malonate in a suitable solvent (e.g., ethanol), add sodium ethoxide.

-

Slowly add hydrazine hydrate to the reaction mixture at a controlled temperature.

-

Reflux the mixture for several hours to facilitate the cyclocondensation reaction.

-

After cooling, neutralize the reaction with an appropriate acid (e.g., acetic acid) to precipitate the 1H-pyrazol-4-ol.

-

Filter, wash with cold solvent, and dry the resulting solid.

Step 2: O-Ethylation to form this compound

-

Suspend the synthesized 1H-pyrazol-4-ol in a suitable aprotic solvent (e.g., acetone or DMF).

-

Add a base (e.g., potassium carbonate) to the suspension.

-

Add ethyl iodide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC.

-

Filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactivity Profile

The reactivity of this compound is dictated by the electronic nature of the pyrazole ring and the ethoxy substituent.

-

N-H Acidity: The N1 proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.

-

Electrophilic Aromatic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, primarily at the C5 position, as the C4 position is occupied.

-

Reactivity of the Ethoxy Group: The ethoxy group is generally stable but can be cleaved under harsh acidic conditions.

Spectroscopic Characterization

While specific spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the protons on the pyrazole ring.

-

Ethyl Group: A triplet around 1.3-1.5 ppm (CH₃) and a quartet around 4.0-4.2 ppm (OCH₂).

-

Pyrazole Ring Protons: Two singlets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons at the C3 and C5 positions. The exact chemical shifts will be influenced by the solvent and the electronic effect of the ethoxy group.

-

N-H Proton: A broad singlet at a downfield chemical shift (often >10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the two carbons of the ethyl group and the three carbons of the pyrazole ring.

-

Ethyl Group: Signals around 15 ppm (CH₃) and 60-65 ppm (OCH₂).

-

Pyrazole Ring Carbons: Three signals in the aromatic region, with the C4 carbon bearing the ethoxy group appearing at a more downfield shift compared to the C3 and C5 carbons.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present.

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.

-

C-O Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region, corresponding to the aryl-alkyl ether linkage.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 112. The fragmentation pattern would likely involve the loss of ethylene (m/z 28) from the ethoxy group to give a prominent fragment ion at m/z 84, corresponding to the 4-hydroxypyrazole radical cation.

Applications in Drug Discovery

The this compound scaffold holds potential in drug discovery. A patent has disclosed its use as a reactant in the synthesis of aminopyrazine compounds that act as hematopoietic progenitor kinase 1 (HPK1) inhibitors, which are being investigated for cancer treatment[1]. This highlights the utility of this compound as a building block for more complex and biologically active molecules. The ethoxy group can serve as a key interaction point within a protein binding pocket or can be used to modulate the overall physicochemical properties of a lead compound to improve its drug-like characteristics.

Conclusion

This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry. While a complete experimental dataset for its physical and chemical properties is not yet publicly available, this guide provides a comprehensive overview based on the known characteristics of related pyrazole derivatives and its documented use in synthesis. Further research to fully characterize this compound will undoubtedly enhance its utility for researchers and scientists in the field of drug development.

References

- Structural Optimization of Bicyclic Oxo-Boronates as Dual Metallo- and Serine-β-Lactamase Inhibitors. Journal of Medicinal Chemistry.

- WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof - Google Patents. This patent describes the use of this compound in the synthesis of HPK1 inhibitors.

Sources

An In-depth Technical Guide to the Characterization of 4-Ethoxy-1H-pyrazole (CAS 81437-10-7)

Abstract

This technical guide provides a comprehensive overview of the characterization of 4-Ethoxy-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous pyrazole derivatives to present a robust, predictive characterization workflow. This guide is designed to equip researchers with the foundational knowledge and detailed protocols necessary for the synthesis, purification, and rigorous analytical characterization of this compound, thereby ensuring scientific integrity and facilitating its application in research and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substitution pattern on the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of an ethoxy group at the 4-position is anticipated to modulate the lipophilicity and metabolic stability of the pyrazole core, making this compound an intriguing candidate for further investigation in drug discovery programs.

Synthesis Pathway: A Proposed Route to this compound

A plausible and efficient synthesis of this compound can be envisioned through the cyclocondensation of a suitable β-dicarbonyl equivalent with hydrazine. A logical precursor for this synthesis is a malonaldehyde derivative bearing an ethoxy group.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Preparation of 3,3-Diethoxyacrolein:

-

To a stirred solution of 1,1,3,3-tetraethoxypropane in a suitable solvent (e.g., acetone), add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,3-diethoxyacrolein.

-

-

Synthesis of this compound:

-

Dissolve the crude 3,3-diethoxyacrolein in ethanol.

-

To this solution, add hydrazine hydrate dropwise at room temperature.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Comprehensive Characterization of this compound

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound. The following sections detail the expected outcomes from key analytical methods, based on data from structurally related compounds.

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 | ~7.5 - 7.7 | s | - |

| -OCH₂- | ~4.0 - 4.2 | q | ~7.0 |

| -CH₃ | ~1.3 - 1.5 | t | ~7.0 |

| N-H | ~10.0 - 12.0 | br s | - |

Rationale for Predictions: The chemical shifts for the pyrazole ring protons (H-3 and H-5) are predicted to be in the aromatic region, consistent with data for other 4-substituted pyrazoles. The ethoxy group protons are expected to show a characteristic quartet for the methylene group and a triplet for the methyl group, with a coupling constant of approximately 7.0 Hz. The N-H proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3, C-5 | ~130 - 135 |

| C-4 | ~145 - 150 |

| -OCH₂- | ~65 - 70 |

| -CH₃ | ~14 - 16 |

Rationale for Predictions: The chemical shifts of the pyrazole ring carbons are estimated based on known data for substituted pyrazoles. The C-4 carbon, being attached to the electronegative oxygen atom, is expected to be the most downfield among the ring carbons. The ethoxy group carbons are predicted to appear in the typical aliphatic region for ethers.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a standard pulse sequence with a spectral width of approximately 15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3300 | N-H stretching |

| ~2850 - 3000 | C-H stretching (aliphatic) |

| ~1500 - 1600 | C=C and C=N stretching (pyrazole ring) |

| ~1200 - 1300 | C-O stretching (aryl ether) |

| ~1000 - 1100 | C-O stretching (aliphatic ether) |

Rationale for Predictions: The N-H stretching vibration is expected to appear as a broad band due to hydrogen bonding. The C-H stretching of the ethoxy group will be in the typical aliphatic region. The aromatic C=C and C=N stretching vibrations of the pyrazole ring will appear in the 1500-1600 cm⁻¹ region. The C-O stretching of the ethoxy group attached to the aromatic ring is expected around 1200-1300 cm⁻¹.

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two NaCl or KBr plates.

-

-

Data Acquisition:

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample holder or pure KBr pellet.

-

-

Data Processing:

-

Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

| m/z | Ion | Predicted Fragmentation Pathway |

| 112 | [M]⁺ | Molecular ion |

| 84 | [M - C₂H₄]⁺ | Loss of ethene from the ethoxy group |

| 83 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 68 | [M - C₂H₄O]⁺ | Loss of acetaldehyde |

| 55 | [C₃H₃N₂]⁺ | Fragmentation of the pyrazole ring |

Rationale for Predictions: The molecular ion peak is expected at m/z 112. Common fragmentation pathways for ethers include the loss of an alkene (ethene) or an alkyl radical (ethyl). Fragmentation of the pyrazole ring often involves the loss of HCN or N₂.

-

Sample Introduction:

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a GC or LC system.

-

-

Ionization:

-

Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

If using tandem mass spectrometry (MS/MS), select the molecular ion for fragmentation and acquire the product ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Physical and Chemical Properties

| Property | Value/Description |

| CAS Number | 81437-10-7 |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| Appearance | Expected to be a colorless to pale yellow solid or oil |

| Purity | Commercially available with purities of 95-97%[1][2] |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and comprehensive characterization of this compound. By leveraging established chemical principles and spectroscopic data from analogous compounds, this guide offers robust protocols and expected data to facilitate the reliable identification and quality control of this promising heterocyclic compound. The methodologies and predictive data presented herein are intended to serve as a valuable resource for researchers engaged in the exploration of novel pyrazole derivatives for various scientific applications.

References

- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Applications. Current Topics in Medicinal Chemistry, 17(10), 1166-1188.

- Elguero, J. (2011). Pyrazoles. In Comprehensive Organic Synthesis II (pp. 1-76). Elsevier.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-Depth Technical Guide to Tautomerism in 4-Ethoxy-1H-pyrazole and its Derivatives

This guide provides a comprehensive exploration of the tautomeric phenomena observed in 4-ethoxy-1H-pyrazole and its related derivatives. It is intended for researchers, scientists, and professionals in drug development who are engaged with the synthesis, characterization, and application of pyrazole-based compounds. This document delves into the theoretical underpinnings of pyrazole tautomerism, the influential factors governing tautomeric equilibrium, and the advanced analytical techniques employed for their elucidation.

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are of immense interest in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] A fundamental characteristic of N-unsubstituted pyrazoles is their ability to exhibit prototropic tautomerism, a phenomenon that involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[3][4] This dynamic equilibrium can significantly influence the molecule's physicochemical properties, including its reactivity, polarity, and, crucially for drug development, its ability to interact with biological targets.[4][5] Understanding and controlling the tautomeric preference of a pyrazole derivative is therefore a critical aspect of rational drug design.

The tautomerism in asymmetrically substituted pyrazoles, such as this compound, results in two distinct tautomeric forms. The position of this equilibrium is not static; it is delicately influenced by a variety of factors including the electronic nature of substituents, the solvent environment, temperature, and the physical state (solution vs. solid).[3][6]

Tautomeric Equilibrium in this compound

For this compound, the prototropic tautomerism involves the migration of the N-H proton between the N1 and N2 positions, leading to two potential tautomers. While the 4-ethoxy substituent renders the C3 and C5 positions electronically distinct, the fundamental tautomeric interplay remains between the two ring nitrogens.

The equilibrium between these tautomers is governed by their relative thermodynamic stabilities. The electronic effect of the 4-ethoxy group, an electron-donating substituent, plays a role in modulating the electron density of the pyrazole ring and thereby influencing the proton affinity of the two nitrogen atoms. Computational studies on substituted pyrazoles have shown that electron-donating groups can influence the tautomeric preference.[3][5]

Factors Influencing Tautomeric Equilibrium

The delicate balance between pyrazole tautomers is dictated by a confluence of intrinsic and extrinsic factors. A thorough understanding of these is paramount for predicting and controlling the tautomeric behavior of novel derivatives.

Substituent Effects

The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric preference. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize one tautomer over the other.[5] For instance, studies have shown that strong π-acceptor substituents tend to favor the tautomer where they are in a conjugated position relative to the N1-H.[4] Conversely, strong σ-acceptors may favor the other tautomer.[4] While the 4-ethoxy group is primarily an electron-donating group, its precise influence on the tautomeric equilibrium of this compound would require specific experimental or computational investigation.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can significantly shift the tautomeric equilibrium.[3] Protic solvents can form hydrogen bonds with the pyrazole nitrogens, potentially stabilizing one tautomer or facilitating the proton transfer between them.[3] In contrast, aprotic, non-polar solvents are less likely to interfere with the intrinsic tautomeric preference of the molecule.[6] Computational studies have demonstrated that water molecules can lower the energetic barrier for proton transfer between pyrazole tautomers by forming hydrogen-bonded bridges.[3]

Temperature

Temperature can influence the rate of interconversion between tautomers. At higher temperatures, the rate of proton exchange increases, which can lead to the observation of averaged signals in NMR spectroscopy.[6] Conversely, low-temperature NMR experiments can "freeze out" the equilibrium, allowing for the observation and quantification of individual tautomers.[6][7]

Physical State

In the solid state, pyrazole derivatives typically exist as a single, well-defined tautomer due to packing forces and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.[8][9] This contrasts with the dynamic equilibrium often observed in solution.[4] X-ray crystallography is the definitive technique for determining the tautomeric form present in the solid state.[8]

Experimental and Computational Methodologies for Studying Tautomerism

A multi-faceted approach combining spectroscopic and computational techniques is essential for a comprehensive understanding of pyrazole tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating tautomeric equilibria in solution.[6] Key techniques include:

-

¹H and ¹³C NMR: In cases of rapid tautomeric exchange, the signals for the C3 and C5 carbons and their attached protons will appear as averaged peaks.[4] Broadening of these signals can be an indicator of an intermediate exchange rate.[4]

-

Low-Temperature NMR: By decreasing the temperature, the rate of proton exchange can be slowed, leading to the resolution of distinct signals for each tautomer.[6][7] This allows for the determination of the equilibrium constant by integrating the signals of the respective tautomers.[7]

-

Solid-State NMR (CP/MAS): This technique provides information about the tautomeric form present in the solid state, which can be compared with solution-state data.[6][9]

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

-

Sample Preparation: Prepare a concentrated solution of the this compound derivative in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol, acetone-d6).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).

-

Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Data Acquisition: Continue to acquire spectra at decreasing temperatures until the coalescence of relevant signals is overcome and distinct signals for each tautomer are observed.

-

Quantification: Integrate the corresponding signals for each tautomer to determine their relative populations and calculate the equilibrium constant (KT).

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state, including the specific tautomeric form present.[8] This technique is invaluable for understanding the intermolecular interactions, such as hydrogen bonding patterns, that stabilize a particular tautomer in the crystal lattice.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the this compound derivative from an appropriate solvent system.

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100-173 K) to minimize thermal vibrations and collect diffraction data using an X-ray diffractometer.[10]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.

-

Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions, confirming the tautomeric form.

Computational Chemistry

Density Functional Theory (DFT) and ab initio calculations are powerful predictive tools for studying tautomerism.[5][11] These methods can be used to:

-

Calculate the relative energies and thermodynamic stabilities of different tautomers in the gas phase and in various solvents (using continuum solvent models).[3][12]

-

Predict NMR chemical shifts and coupling constants, which can be compared with experimental data to aid in spectral assignment and tautomer identification.[13][14]

-

Investigate the transition states and energy barriers for proton transfer, providing insights into the kinetics of tautomerization.[3]

Table 1: Summary of Analytical Techniques for Tautomerism Studies

| Technique | Information Provided | Phase | Advantages | Limitations |

| NMR Spectroscopy | Tautomer ratios in solution, kinetics of interconversion.[6] | Solution | Quantitative, provides dynamic information. | Signal averaging at fast exchange rates.[4] |

| X-ray Crystallography | Unambiguous tautomer identification in the solid state.[8] | Solid | Definitive structural information. | Requires suitable single crystals. |

| Computational Chemistry | Relative stabilities, predicted spectroscopic data.[5] | Gas/Solution | Predictive power, mechanistic insights. | Accuracy depends on the level of theory and model. |

Conclusion and Future Directions

The tautomerism of this compound and its derivatives is a critical consideration for their application in drug discovery and materials science. The interplay of substituent effects, solvent, and temperature dictates the position of the tautomeric equilibrium. A combination of advanced analytical techniques, particularly NMR spectroscopy and X-ray crystallography, coupled with computational modeling, provides a robust framework for the comprehensive characterization of these dynamic systems.

Future research in this area should focus on expanding the library of substituted 4-ethoxy-1H-pyrazoles to further elucidate structure-tautomerism relationships. Moreover, investigating the impact of tautomerism on the biological activity of these compounds will be crucial for the development of more potent and selective therapeutic agents. The insights gained from such studies will undoubtedly contribute to the rational design of novel pyrazole-based molecules with tailored properties.

References

- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019-12-20).

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH.

- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives - ResearchGate. (2025-08-05).

- Pairs of tautomeric pyrazoles. | Download Scientific Diagram - ResearchGate.

- Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction - RSC Publishing.

- A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.

- Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchGate.

- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies - MDPI.

- Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles - ResearchGate. (2025-08-06).

- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - NIH.

- Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed. (2024-06-19).

- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023-07-14).

- Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - NIH.

- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journals.

- Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1.

- FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... - ResearchGate.

- Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples | Journal of Chemical Information and Modeling. (2016-09-26).

- (PDF) The tautomerism of pyrazolines (dihydropyrazoles) - ResearchGate. (2025-08-06).

- Efficient Synthesis of 4-Ethoxycarbonyl Pyrazolin-5-one Derivatives | Request PDF - ResearchGate. (2025-08-06).

- Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones? - ResearchGate. (2025-08-05).

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 4-Ethoxy-1H-pyrazole in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 4-Ethoxy-1H-pyrazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Recognizing that specific quantitative solubility data for this compound is not extensively available in public literature, this document serves as a foundational resource. It outlines the theoretical principles governing its solubility and provides robust, field-proven experimental protocols for its determination. This guide is designed to empower researchers, scientists, and drug development professionals to accurately measure and interpret the solubility of this compound and similar novel chemical entities.

Introduction: The Critical Role of Solubility

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently utilized in the development of pharmaceuticals and functional materials due to its diverse biological activities.[1][2] The ethoxy substituent at the 4-position is expected to modulate the molecule's physicochemical properties, including its solubility.

Solubility is a critical determinant of a compound's utility. In drug development, it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[3][4] For chemists, understanding solubility is essential for designing purification processes like crystallization, and for setting up reaction conditions.[5] This guide will provide the necessary framework for a thorough investigation of the solubility profile of this compound.

Physicochemical Profile and Predicted Solubility Behavior

To understand the solubility of this compound, we must first consider its molecular structure.

-

Core Structure: A five-membered pyrazole ring containing two adjacent nitrogen atoms. This ring system is aromatic and possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen).

-

Key Substituent: An ethoxy group (-OCH2CH3) at the 4-position. This group adds some non-polar character and can also act as a hydrogen bond acceptor.

Based on these features, we can make several predictions according to the "like dissolves like" principle, which states that substances with similar polarities and intermolecular forces tend to be soluble in one another.[6][7][8]

-

Polar Solvents: Due to the presence of the pyrazole ring's N-H and nitrogen atoms capable of hydrogen bonding, this compound is expected to be soluble in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, dimethyl sulfoxide).[9][10]

-

Non-Polar Solvents: The ethoxy group and the carbon backbone of the pyrazole ring introduce some lipophilicity. Therefore, some degree of solubility in less polar solvents (e.g., dichloromethane, ethyl acetate) can be anticipated. However, it is likely to be less soluble in highly non-polar solvents like hexane.

The overall solubility will be a balance between the polar interactions of the pyrazole ring and the more non-polar nature of the ethoxy group.

Core Principles Influencing Solubility

Several key factors govern the solubility of a solid compound in a liquid solvent:

-

Temperature: For most solids dissolving in a liquid, solubility increases with temperature.[7][11] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces within the solvent.

-

Polarity: As discussed, the polarity of both the solute (this compound) and the solvent is a primary driver. A good match between their polarities generally leads to higher solubility.[11]

-

Intermolecular Forces: The ability of the solute and solvent molecules to interact via hydrogen bonds, dipole-dipole interactions, or van der Waals forces is crucial. The pyrazole ring's capacity for hydrogen bonding is a significant factor.[12]

-

Molecular Size: Larger molecules can sometimes be more difficult to solvate, potentially leading to lower solubility.[6][11]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method .[3][13] This technique is considered the "gold standard" and involves allowing a surplus of the solid compound to equilibrate with the solvent over a set period.

The Shake-Flask Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for obtaining accurate solubility data.

Objective: To determine the maximum concentration of this compound that dissolves in a given organic solvent at a specific temperature under equilibrium conditions.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to have a visible amount of undissolved solid throughout the experiment to ensure saturation.

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[14]

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic solid particles. This step is critical to prevent artificially high concentration measurements.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

Visualizing the Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparative analysis.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | Moderately Polar | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Non-Polar | 25 | Experimental Value | Calculated Value |

| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |

| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value |

Conclusion

While specific solubility data for this compound is not readily found in existing literature, this guide provides the essential theoretical knowledge and a robust experimental framework for its determination. By understanding the interplay of molecular structure, solvent properties, and temperature, and by employing the gold-standard shake-flask method, researchers can confidently generate the high-quality solubility data necessary to advance their work in drug discovery and chemical synthesis. This systematic approach ensures both accuracy and reproducibility, which are the cornerstones of scientific integrity.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [URL: https://www.researchgate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://www.google.com/url?q=https://www.chegg.com/homework-help/questions-and-answers/experiment-1-determination-solubility-class-procedure-1-water-solubility-place-005-ml-25--q50409059]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/133423]

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. [URL: https://www.wuxiapptec.com/knowledge-center/4-ways-drug-solubility-testing-helps-discovery-development]

- Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://www.google.com/url?q=https://www.deanza.edu/faculty/wangaUGUSTINE/24_Solubility_of_Organic_Compounds.pdf]

- Procedure For Determining Solubility of Organic Compounds. Scribd. [URL: https://www.scribd.com/document/422204908/Procedure-For-Determining-Solubility-of-Organic-Compounds]

- Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [URL: https://www.formulationbio.com/method-development-method-validation-for-solubility-and-dissolution-curves.html]

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [URL: https://www.youtube.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [URL: https://www.rheolution.com/application-notes/measuring-the-solubility-of-pharmaceutical-compounds-using-nephel-o]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://www.google.com/url?q=https://www.mnstate.

- 4-(4-Ethoxy-phenyl)-1H-pyrazole. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB03006155_EN.htm]

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3834524/]

- ethyl this compound-3-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/156711325]

- Some Factors Affecting the Solubility of Polymers. ResearchGate. [URL: https://www.researchgate.net/publication/233405492_Some_Factors_Affecting_the_Solubility_of_Polymers]

- Factors Affecting Solubility. BYJU'S. [URL: https://byjus.com/chemistry/factors-affecting-solubility/]

- Pyrazole - Solubility of Things. [URL: https://www.solubilityofthings.

- What factors affect solubility?. AAT Bioquest. [URL: https://www.aatbio.

- Factors Affecting Solubility. YouTube. [URL: https://www.youtube.

- 4-Ethyl-1H-pyrazole. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12933274]

- Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/33621]

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [URL: https://wjpr.net/download/article/1676370562.pdf]

- Pyrazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273449/]

- 4-nitro-1H-pyrazole - Solubility of Things. [URL: https://www.solubilityofthings.

- Synthesis and structure of novel 4,5-dihydro-1H-pyrazoles: Salicylic acid based analgesic agents. ResearchGate. [URL: https://www.researchgate.net/publication/228646093_Synthesis_and_structure_of_novel_45-dihydro-1H-pyrazoles_Salicylic_acid_based_analgesic_agents]

- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [URL: https://www.pharmajournal.net/archives/2021/vol1/issue1/1-1-6]

- Solubility Profile of 1H-Tetrazole in Common Organic Solvents: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/pdf/Solubility-Profile-of-1H-Tetrazole.pdf]

- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8535]

- Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31881451/]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. pharmajournal.net [pharmajournal.net]

- 3. researchgate.net [researchgate.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. m.youtube.com [m.youtube.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of 4-Ethoxy-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Ethoxy-1H-pyrazole, a substituted pyrazole derivative, holds potential as a versatile building block in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its intrinsic stability and degradation profile is paramount for its successful application, particularly in the pharmaceutical industry where safety, efficacy, and shelf-life are critical. This technical guide provides a comprehensive framework for assessing the stability of this compound and elucidating its potential degradation pathways. By integrating established principles of physical organic chemistry with modern analytical methodologies, this document serves as a practical resource for researchers navigating the challenges of characterizing this promising molecule. We will explore the theoretical underpinnings of its stability, propose likely degradation mechanisms under various stress conditions, and provide detailed experimental protocols for conducting forced degradation studies.

Introduction: The Pyrazole Scaffold and the Influence of the Ethoxy Substituent

The pyrazole ring is a privileged scaffold in drug discovery, present in a number of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its frequent use as a bioisostere for other aromatic systems, often leading to improved potency and pharmacokinetic profiles.[2] The introduction of an ethoxy group at the 4-position of the pyrazole ring is expected to significantly modulate its electronic properties and, consequently, its reactivity and stability.

The electron-donating nature of the ethoxy group can influence the aromaticity and electron density of the pyrazole ring, potentially impacting its susceptibility to electrophilic and nucleophilic attack. Furthermore, the ether linkage introduces a potential site for hydrolytic and oxidative degradation, which must be carefully evaluated. This guide will systematically address these aspects, providing a roadmap for a comprehensive stability assessment.

Theoretical Stability Considerations

The inherent stability of this compound is governed by the aromaticity of the pyrazole ring and the nature of its substituents. Pyrazoles are generally considered to be stable aromatic heterocycles.[3] However, the presence of the ethoxy group can introduce specific vulnerabilities.

Key Physicochemical Properties Influencing Stability:

-

pKa: The basicity of the pyrazole ring (pKa of pyrazole is ~2.5) is a key factor in its behavior in different pH environments.[2] The ethoxy group's electron-donating effect might slightly increase the basicity of the ring nitrogens.

-

LogP: The lipophilicity of the molecule, influenced by the ethoxy group, will affect its solubility and distribution in different media, which can in turn impact its degradation kinetics.

-

Bond Dissociation Energies: Computational modeling can provide insights into the relative strengths of the C-O bond in the ethoxy group and the N-N and C-N bonds within the pyrazole ring, helping to predict the most likely points of initial degradation.

Predicted Degradation Pathways

Based on the chemical functionalities present in this compound, several degradation pathways can be anticipated under forced stress conditions. A thorough understanding of these potential pathways is essential for designing appropriate analytical methods to detect and quantify degradation products.

Hydrolytic Degradation